N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide ions under basic conditions to form 1-cyanocyclohexanol, which is then dehydrated to yield 1-cyanocyclohexene.
Quinoline Derivative Synthesis: The decahydroquinoline moiety is synthesized through the hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon.
Coupling Reaction: The final step involves the coupling of the cyanocyclohexyl intermediate with the quinoline derivative. This is typically achieved through a nucleophilic substitution reaction where the cyanocyclohexyl group is introduced to the quinoline derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanocyclohexyl moiety, where nucleophiles like amines or alcohols can replace the cyanide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-N-methyl-2-(decahydroquinolin-1-yl)acetamide: Lacks the 8-methyl group, which may affect its reactivity and biological activity.
N-(1-cyanocyclohexyl)-N-methyl-2-(quinolin-1-yl)acetamide:
Uniqueness
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-decahydroquinolin-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the 8-methyl group and the decahydroquinoline moiety distinguishes it from other similar compounds, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-16-8-6-9-17-10-7-13-23(19(16)17)14-18(24)22(2)20(15-21)11-4-3-5-12-20/h16-17,19H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVBGBMLRPWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1N(CCC2)CC(=O)N(C)C3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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